4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Mechanism of Action
Target of Action
The primary target of 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is the serine protease factor B (FB), a key node in the alternative pathway (AP) of the complement system . The AP is integral to the formation of C3 and C5 convertase and contributes to the pathogenesis of several human diseases .
Mode of Action
This compound acts as an inhibitor of FB . By inhibiting FB, it prevents the formation of C3 and C5 convertase, thereby disrupting the AP of the complement system .
Biochemical Pathways
The compound affects the AP of the complement system, which plays a crucial role in immune response. By inhibiting FB, it prevents the formation of C3 and C5 convertase, key enzymes in the AP. This disruption can alleviate the symptoms of diseases mediated by the AP, such as age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, atypical hemolytic uremic syndrome, and various glomerular diseases .
Pharmacokinetics
It is known that the compound is orally bioavailable , which suggests that it can be absorbed through the digestive tract, distributed throughout the body, metabolized, and eventually excreted.
Result of Action
The inhibition of FB by this compound leads to a disruption of the AP of the complement system . This can result in a reduction of the symptoms of diseases mediated by the AP, providing potential therapeutic benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Substitution: Attachment of the ethoxy and methyl groups to the benzene ring.
Alkylation: Introduction of the piperidinylmethyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the ethoxy group to an aldehyde or carboxylic acid.
Reduction: Reduction of the sulfonamide group to a sulfonic acid.
Substitution: Replacement of the ethoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 4-formyl-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide.
Scientific Research Applications
4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-methylbenzenesulfonamide: Lacks the piperidinylmethyl group, resulting in different chemical properties and biological activity.
N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide:
Uniqueness
4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-4-21-16-6-5-15(11-13(16)2)22(19,20)17-12-14-7-9-18(3)10-8-14/h5-6,11,14,17H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXMGHWBDMWKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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